![molecular formula C10H20N2O3 B6307963 t-Butyl N-[(6S)-1,4-oxazepan-6-yl]carbamate CAS No. 2306247-11-8](/img/structure/B6307963.png)
t-Butyl N-[(6S)-1,4-oxazepan-6-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
T-Butyl N-[(6S)-1,4-oxazepan-6-yl]carbamate is a chemical compound with a molecular weight of 216.28 . It is a white to off-white solid and is used as a building block in research .
Synthesis Analysis
The synthesis of this compound can be achieved through carbamate synthesis by amination (carboxylation) or rearrangement . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group . It can be removed with strong acid (trifluoroacetic acid) or heat .Molecular Structure Analysis
The molecular formula of this compound is C10H20N2O3 . The structure of this compound can be represented by the SMILES notation: CC©©OC(=O)N[C@H]1CNCCOC1 .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its role as a protecting group for amines . The Boc group can be removed with strong acid (trifluoroacetic acid) or heat .Physical And Chemical Properties Analysis
This compound is a white to off-white solid . It has a molecular weight of 216.28 and a molecular formula of C10H20N2O3 . It should be stored in a dry, sealed place .Mécanisme D'action
Target of Action
It’s known that this compound is used in the synthesis of n-boc-protected anilines , suggesting that it may interact with amines or amine-containing molecules.
Mode of Action
It’s known that this compound is used in the synthesis of n-boc-protected anilines , which suggests that it may be involved in the protection of amine groups during chemical reactions.
Biochemical Pathways
Given its role in the synthesis of n-boc-protected anilines , it may be involved in pathways related to amine metabolism or amine-containing compound synthesis.
Result of Action
Given its role in the synthesis of n-boc-protected anilines , it can be inferred that it may facilitate the synthesis of other complex organic compounds.
Action Environment
It’s known that this compound is stable under dry conditions , suggesting that moisture could potentially affect its stability.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
tert-Butyl N-[(6S)-1,4-oxazepan-6-yl]carbamate: plays a significant role in biochemical reactions, particularly in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles . The compound interacts with enzymes such as palladium-catalyzed cross-coupling enzymes, facilitating the formation of complex organic molecules . These interactions are crucial for the development of pharmaceuticals and other bioactive compounds.
Cellular Effects
The effects of terthis compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . These changes can lead to variations in cellular behavior and function.
Molecular Mechanism
At the molecular level, terthis compound exerts its effects through specific binding interactions with biomolecules . The compound can inhibit or activate enzymes, leading to changes in gene expression and cellular activity . These interactions are mediated by the unique structure of the compound, which allows it to fit into the active sites of enzymes and other proteins, thereby modulating their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of terthis compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular behavior and function.
Dosage Effects in Animal Models
The effects of terthis compound vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . These threshold effects are crucial for determining the safe and effective use of the compound in research and therapeutic applications.
Metabolic Pathways
terthis compound: is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, terthis compound is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments . The compound’s distribution is crucial for its activity and function, as it needs to reach specific sites within cells to exert its effects.
Subcellular Localization
The subcellular localization of terthis compound is directed by targeting signals and post-translational modifications . These mechanisms ensure that the compound is delivered to the appropriate cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum . The localization of the compound is essential for its activity, as it needs to interact with specific biomolecules within these compartments to exert its effects.
Propriétés
IUPAC Name |
tert-butyl N-[(6S)-1,4-oxazepan-6-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-8-6-11-4-5-14-7-8/h8,11H,4-7H2,1-3H3,(H,12,13)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGJDFARDRHXIQ-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCCOC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CNCCOC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[b]thiophen-3-ylmagnesium bromide, 0.50 M in THF](/img/structure/B6307881.png)
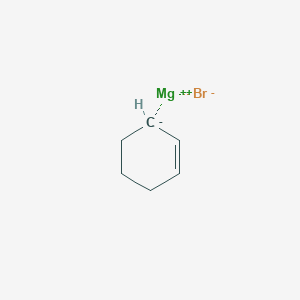
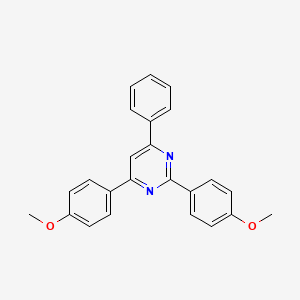

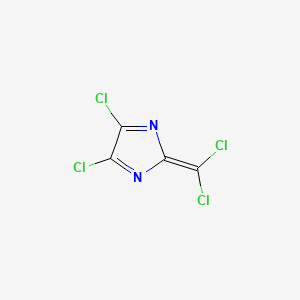
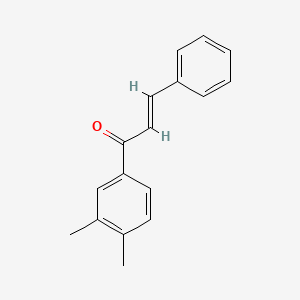
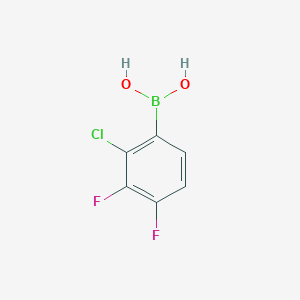
![1-[(1-Bromo-2-fluorophenyl)methyl]pyrrolidine](/img/structure/B6307933.png)


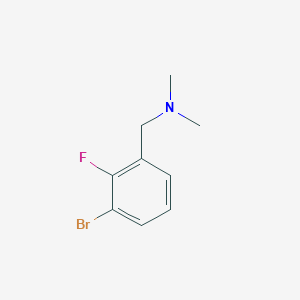

![(R)-2-[[3,5-Bis(trifluoromethyl)phenyl]thioureido]-N-benzyl-N,3,3-trimethylbutanamide, 98%, 99% ee](/img/structure/B6307965.png)
![(1R,2R)-2-[(4S,11bR)-3,5-Dihydro-4H-dinaphtho[2,1-c:1',2'-e]phosphepin-4-yl]-1-phenylpropan-2-amine, 97%](/img/structure/B6307973.png)